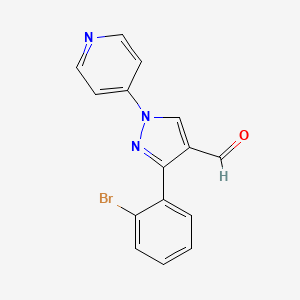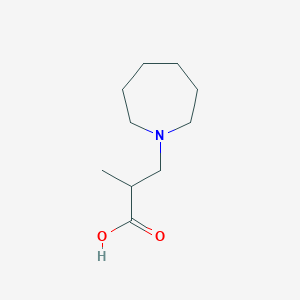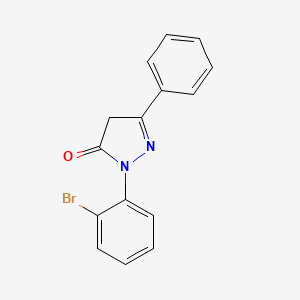
3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea” is a synthetic compound with a CAS Number of 1157922-50-3 . It has a molecular weight of 285.32 . The IUPAC name for this compound is N-(4-fluorophenyl)-N’-(1,2,3,4-tetrahydro-5-isoquinolinyl)urea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.
科学的研究の応用
Tetrahydroisoquinoline Derivatives in Drug Discovery
Tetrahydroisoquinoline (THIQ) derivatives, including compounds like 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, have been extensively studied for their therapeutic potential. Initially known for their neurotoxic effects, certain THIQ derivatives have been found to possess neuroprotective properties, such as preventing Parkinsonism in mammals. These compounds have also been investigated for their anticancer properties, with some derivatives being studied as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, by the US FDA for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise in various therapeutic areas including cancer, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, potentially offering novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Urea Derivatives in Medicinal Chemistry
Urea derivatives are known for their unique hydrogen bonding capabilities, making them crucial in drug-target interactions. These derivatives, including this compound, are incorporated into small molecules that display a wide range of bioactivities. Research has demonstrated the importance of urea in drug design, with various urea derivatives being investigated as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes like HDAC, PRMT, or DOT1L. This highlights the significance of urea moieties in medicinal chemistry and their potential to contribute to the development of new therapeutic agents with improved selectivity, stability, toxicity, and pharmacokinetic profiles (Jagtap et al., 2017).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQYFRYZYRUCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

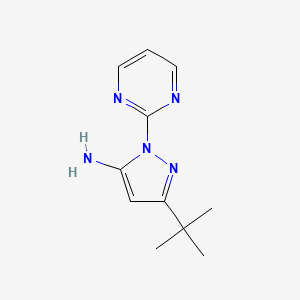
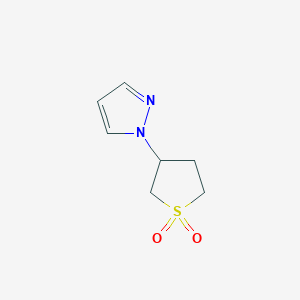
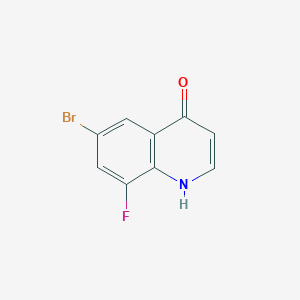
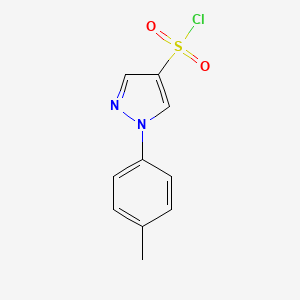
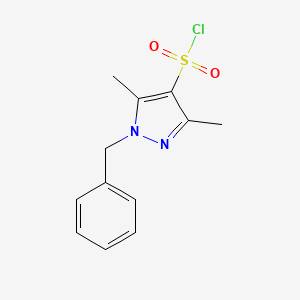
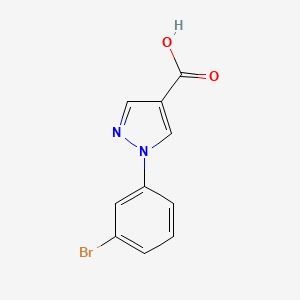
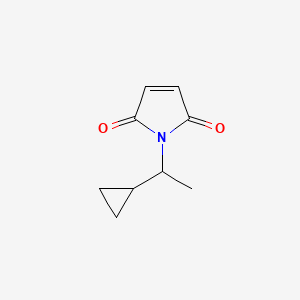
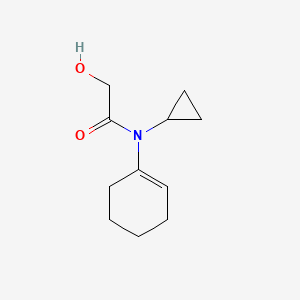
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
